molecular formula C25H29N5O2 B5979226 N-methyl-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide

N-methyl-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide

Cat. No.: B5979226
M. Wt: 431.5 g/mol
InChI Key: KAMSTJJQSUSTOP-UHFFFAOYSA-N
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Description

N-methyl-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide is a complex organic compound with a unique structure that includes a piperazine ring, a pyrazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable diketone under acidic conditions.

    Introduction of the Phenyl Group: This step involves the alkylation of the piperazine ring with a benzyl halide.

    Formation of the Pyrazole Ring: This can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the piperazine and pyrazole intermediates through an acylation reaction using an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Pharmacology: Research is conducted to understand its interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets in the body. These targets could include:

    Receptors: Binding to specific receptors to modulate their activity.

    Enzymes: Inhibition or activation of enzymes involved in various biochemical pathways.

    Ion Channels: Modulation of ion channel activity to affect cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-[3-oxo-1-(benzyl)piperazin-2-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide
  • N-methyl-2-[3-oxo-1-(phenyl)piperazin-2-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide

Uniqueness

N-methyl-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide is unique due to the presence of the 4-phenylphenyl group, which can impart distinct biological activity and chemical properties compared to other similar compounds. This structural feature may enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

N-methyl-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-29(13-11-20-16-27-28-17-20)24(31)15-23-25(32)26-12-14-30(23)18-19-7-9-22(10-8-19)21-5-3-2-4-6-21/h2-10,16-17,23H,11-15,18H2,1H3,(H,26,32)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMSTJJQSUSTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CNN=C1)C(=O)CC2C(=O)NCCN2CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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